Cas no 2171918-45-7 (Tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate)
2171918-45-7 structure
Product Name:Tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate
Numéro CAS:2171918-45-7
Le MF:C14H25N3O3
Mégawatts:283.3666036129
CID:5566638
PubChem ID:165595997
Update Time:2025-06-13
Tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate
- EN300-1635982
- 2171918-45-7
- Tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate
-
- Piscine à noyau: 1S/C14H25N3O3/c1-13(2,3)20-12(19)17-7-14(4,8-17)11-9(15)6-10(18)16(11)5/h9,11H,6-8,15H2,1-5H3
- La clé Inchi: VNVMTFZOJMZSTN-UHFFFAOYSA-N
- Sourire: O(C(C)(C)C)C(N1CC(C)(C1)C1C(CC(N1C)=O)N)=O
Propriétés calculées
- Qualité précise: 283.18959167g/mol
- Masse isotopique unique: 283.18959167g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 20
- Nombre de liaisons rotatives: 3
- Complexité: 424
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 2
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -0.1
- Surface topologique des pôles: 75.9Ų
Tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1635982-0.05g |
tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate |
2171918-45-7 | 0.05g |
$2148.0 | 2023-07-10 | ||
| Enamine | EN300-1635982-0.1g |
tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate |
2171918-45-7 | 0.1g |
$2251.0 | 2023-07-10 | ||
| Enamine | EN300-1635982-0.25g |
tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate |
2171918-45-7 | 0.25g |
$2353.0 | 2023-07-10 | ||
| Enamine | EN300-1635982-0.5g |
tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate |
2171918-45-7 | 0.5g |
$2455.0 | 2023-07-10 | ||
| Enamine | EN300-1635982-1.0g |
tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate |
2171918-45-7 | 1.0g |
$2558.0 | 2023-07-10 | ||
| Enamine | EN300-1635982-2.5g |
tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate |
2171918-45-7 | 2.5g |
$5014.0 | 2023-07-10 | ||
| Enamine | EN300-1635982-5.0g |
tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate |
2171918-45-7 | 5.0g |
$7420.0 | 2023-07-10 | ||
| Enamine | EN300-1635982-10.0g |
tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate |
2171918-45-7 | 10.0g |
$11001.0 | 2023-07-10 | ||
| Enamine | EN300-1635982-50mg |
tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate |
2171918-45-7 | 50mg |
$2148.0 | 2023-09-22 | ||
| Enamine | EN300-1635982-100mg |
tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate |
2171918-45-7 | 100mg |
$2251.0 | 2023-09-22 |
Tert-butyl 3-(3-amino-1-methyl-5-oxopyrrolidin-2-yl)-3-methylazetidine-1-carboxylate Littérature connexe
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Xiao Liu,Jun Xu,Yinyun Lv,Wenyu Wu,Weisheng Liu,Yu Tang Dalton Trans., 2013,42, 9840-9846
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Matthew A. Barrett,Marcus Trapp,Wiebke Lohstroh,Tilo Seydel,Jacques Ollivier,Matthias Ballauff,Norbert A. Dencher,Thomas Hauß Soft Matter, 2016,12, 1444-1451
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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